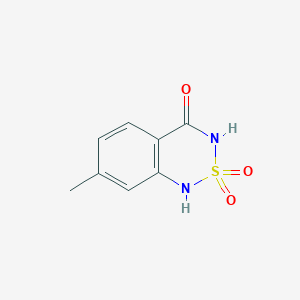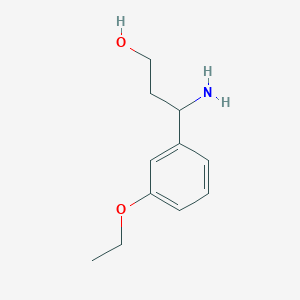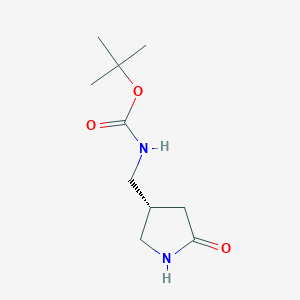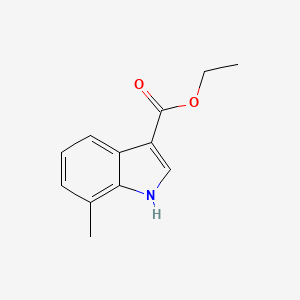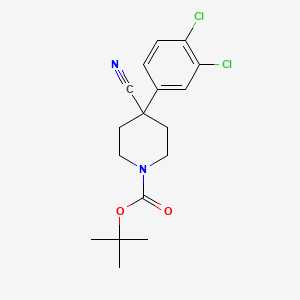
Tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Routes and Methods : Tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, it is used in the preparation of novel triple reuptake inhibitors, which possess a unique 2-phenyl-2-(piperidin-4-yl)ethanol moiety. Different synthesis routes, such as lipase-catalyzed kinetic resolution and asymmetric hydrogenation, are explored for its preparation (Yamashita et al., 2015).
Key Intermediate in Drug Synthesis : This compound is a key intermediate in the synthesis of drugs like Vandetanib, a medication used in cancer treatment. Its synthesis involves steps like acylation, sulfonation, and substitution, highlighting its role in complex pharmaceutical manufacturing processes (Wang et al., 2015).
Utility in Developing Anticancer Drugs : It is an important intermediate for small molecule anticancer drugs, demonstrating its significant role in cancer research and drug development. The synthesis methods for this compound are optimized to improve yields and efficiency, which is crucial for the pharmaceutical industry (Zhang et al., 2018).
Applications in Molecular Studies
- Structural Analysis and Characterization : Studies on the molecular structure and crystallography of compounds related to tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate offer insights into their potential applications in medicinal chemistry. For example, x-ray studies of similar compounds provide valuable information on molecular packing and interactions, which are essential for understanding their biological activity (Didierjean et al., 2004).
Role in Chemical Synthesis and Optimization
- Chemical Synthesis and Optimization : Research on the synthesis of various derivatives of tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate contributes to the development of new methodologies in chemical synthesis. These studies often focus on improving reaction conditions, yields, and scalability, which are crucial for both academic research and industrial applications (Meyers et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIDDGVWDUNAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678155 | |
| Record name | tert-Butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate | |
CAS RN |
669068-10-4 | |
| Record name | tert-Butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile](/img/structure/B1502699.png)
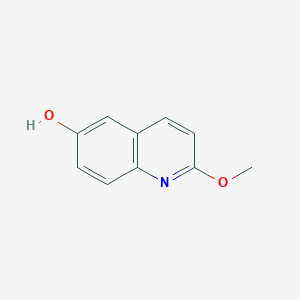
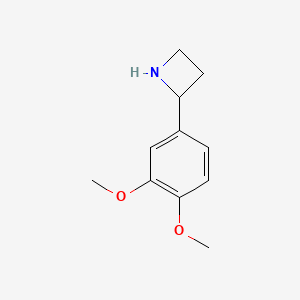
![1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502706.png)

![1-{3-[(Pyridin-3-yl)oxy]phenyl}methanamine](/img/structure/B1502709.png)

